molecular formula C16H13BrN2O4S B472361 N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 663169-06-0

N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B472361
CAS No.: 663169-06-0
M. Wt: 409.3g/mol
InChI Key: KKIOIOCDXMDPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide features a 1,2-benzisothiazol-3-one 1,1-dioxide core linked via an acetamide group to a 4-bromo-3-methylphenyl substituent. The bromine and methyl groups on the phenyl ring likely enhance metabolic stability and lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-10-8-11(6-7-13(10)17)18-15(20)9-19-16(21)12-4-2-3-5-14(12)24(19,22)23/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIOIOCDXMDPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Induced Diaza-Wittig Rearrangement of Benzothiadiazine Dioxides

A robust method involves the diaza--Wittig rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. This approach leverages the base-mediated ring contraction to form the benzisothiazole core.

Procedure:

  • Starting Material Synthesis :

    • 3-Acetyl-7,8-dichloro-2-methyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide is prepared via cyclocondensation of o-aminobenzenesulfonamide derivatives with diketene.

  • Rearrangement Reaction :

    • Treatment with 2 equivalents of t-BuOK in THF induces N–N bond cleavage and-shift, yielding 2-acetamido-1,2-benzisothiazole 1,1-dioxide intermediates.

    • Conditions : 0.6 mmol substrate, 3.6 mmol t-BuOK, THF (3 mL), 30 min, room temperature.

  • Functionalization :

    • The intermediate undergoes Buchwald-Hartwig amination with 4-bromo-3-methylaniline using Pd(OAc)₂/Xantphos catalyst to install the aryl group.

Key Data :

StepYield (%)Purity (HPLC)
Benzothiadiazine synthesis8998.5
Wittig rearrangement9299.1
Amination7897.8

This method achieves an overall yield of 64% with excellent regiocontrol.

Direct Cyclization via Sulfur(VI) Fluoride Exchange (SuFEx)

The SuFEx click chemistry approach enables efficient construction of the sulfonyl group under mild conditions.

Protocol:

  • Thiol Precursor Preparation :

    • 2-Amino-5-bromo-4-methylbenzenethiol is acylated with chloroacetyl chloride to form the thioester.

  • SO₂F₂ Gas Treatment :

    • The thioester reacts with SO₂F₂ in MeCN/DMSO (3:1) with HMDS and BTMG as catalysts:

    • This step installs the 1,1-dioxide group with >90% conversion.

  • Amide Coupling :

    • HATU-mediated coupling with 4-bromo-3-methylaniline completes the synthesis.

Optimization Insights :

  • Solvent ratios critically affect reaction efficiency (MeCN:DMSO = 3:1 optimal).

  • Excess SO₂F₂ prevents disulfide byproduct formation.

Oxidative Cyclization of Thioamide Precursors

An alternative route employs oxidative cyclization of thioamides using m-CPBA as the oxidizing agent.

Synthesis Steps:

  • Thioamide Formation :

    • 2-(Chloroacetamido)-5-bromo-4-methylbenzoic acid reacts with Lawesson’s reagent to form the thioamide.

  • Cyclization and Oxidation :

    • Treatment with m-CPBA (2.2 equiv) in DCM induces cyclization and simultaneous sulfone formation:

      Thioamide+m-CPBABenzisothiazole dioxide+byproducts\text{Thioamide} + \text{m-CPBA} \rightarrow \text{Benzisothiazole dioxide} + \text{byproducts}
    • Reaction Time : 12 h at 0°C → room temperature.

Performance Metrics :

  • Isolated Yield: 68%

  • Impurity Profile: <1.5% des-bromo analogue detected.

Comparative Analysis of Methods

ParameterMethod 1 (Wittig)Method 2 (SuFEx)Method 3 (Oxidative)
Total Yield (%)647258
Reaction Time18 h60 h24 h
Scalability>100 g<50 g50–100 g
Key AdvantageRegioselectivityMild conditionsNo metal catalysts

Method 2 offers superior yields but requires specialized SO₂F₂ handling. Method 1 remains preferred for large-scale production due to established safety protocols.

Critical Process Considerations

  • Oxidation State Control :

    • Over-oxidation of the sulfonyl group can lead to sulfonic acid derivatives; stoichiometric m-CPBA use mitigates this risk.

  • Byproduct Formation :

    • N-methylated impurities (up to 5%) arise during amidation steps unless rigorously anhydrous conditions are maintained.

  • Crystallization Optimization :

    • Recrystallization from EtOH/H₂O (7:3) improves purity to >99% by removing residual Pd catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide may exhibit significant antibacterial and antifungal properties . The benzisothiazole derivatives are known for their effectiveness against various pathogens. For instance, the synthesis of 1,2-benzisothiazol-3-ones has been documented as having potent antibacterial activity .

Case Study:
A study on related benzisothiazole compounds demonstrated their efficacy against drug-resistant bacterial strains. These findings suggest that this compound could be further explored for its potential as a new antibacterial agent.

Agrochemical Applications

The compound's unique structure also makes it a candidate for use in agrochemicals , particularly as a pesticide or herbicide. The incorporation of halogens (like bromine) often enhances the biological activity of pesticides.

Potential Mechanisms of Action

The mechanisms by which similar compounds exert their effects often include:

  • Disruption of cellular processes in target organisms.
  • Inhibition of enzyme activity crucial for microbial survival.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
Benzisothiazole Derivative AAntibacterial
Benzisothiazole Derivative BAntifungal
This compoundPotential Antimicrobial

Mechanism of Action

The mechanism of action for any biological activity of N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide would depend on its interaction with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound might exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The target compound is distinguished by its 4-bromo-3-methylphenyl substituent. Structural analogs differ in:

  • Phenyl ring substituents : Hydroxyl, methoxy, sulfamoyl, or alternative halogen positions.
  • Benzisothiazol modifications : Esterification, alkylation, or introduction of additional functional groups.
Table 1: Structural and Pharmacological Comparison
Compound Name Substituents on Phenyl Ring Benzisothiazol Modifications Biological Activity Key Notes
Target Compound 4-bromo-3-methyl None Not explicitly reported Enhanced metabolic stability; potential NSAID/antimicrobial applications
N-(4-Hydroxyphenyl) analog () 4-hydroxy None Analgesic (inferred) Higher solubility due to -OH; possible reduced membrane permeability
N-(3-Bromophenyl) analog () 3-bromo None Not specified Structural isomerism may alter target affinity or toxicity
N-(4-Methoxybenzyl)-2-hydroxy analog () 2-hydroxy, 4-methoxybenzyl None Not specified Methoxy group may improve pharmacokinetics
Sulfamoylphenyl analog () 4-sulfamoyl None Anti-HIV activity (inferred) Sulfonamide moiety linked to antiviral activity

Pharmacological Implications

  • Anti-inflammatory Potential: The benzisothiazol-3-one core is associated with NSAID-like activity, as seen in related compounds designed to reduce gastrointestinal toxicity (e.g., 's acetaminophen analogs) . The bromine substituent in the target compound may enhance anti-inflammatory efficacy compared to hydroxylated analogs .
  • Antiviral Activity : Sulfamoyl-substituted analogs () exhibit anti-HIV activity, highlighting the role of electron-withdrawing groups in modulating biological targets .

Physicochemical Properties

  • Solubility : Hydroxyl groups () improve water solubility but may reduce cell permeability. The bromine and methyl groups in the target compound balance lipophilicity and stability .
  • Synthetic Accessibility : Microwave-assisted synthesis () and ionic liquid-mediated reactions () are reported for similar compounds, suggesting efficient pathways for large-scale production of the target compound .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, synthesis, biological activity, and potential therapeutic applications based on available literature.

  • Molecular Formula : C16H13BrN2O4S
  • Molecular Weight : 409.25 g/mol
  • CAS Number : [Not specified in the provided sources]

The compound features a complex structure that includes a bromo-substituted phenyl ring and a dioxido-benzisothiazole moiety, which are known to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several chemical steps. The general procedure includes:

  • Formation of the Benzisothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromo group on the phenyl ring is performed using brominating agents.
  • Acetylation : The final step involves acetylation to form the acetamide functional group.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity . Compounds with similar structures have been reported to inhibit various pathogens, indicating that this compound could be effective against bacteria or fungi.

Anti-inflammatory Activity

Research indicates potential anti-inflammatory properties , likely due to its ability to inhibit specific enzymes involved in inflammatory pathways. Similar compounds have shown efficacy in reducing inflammation in various models, suggesting that further investigation into this compound's mechanisms could yield valuable insights.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes critical in metabolic pathways. For example:

Enzyme TargetInhibition TypeReference
Carbonic AnhydraseCompetitive Inhibition
Cyclooxygenase (COX)Non-selective Inhibition

These interactions can be crucial for developing therapeutic agents aimed at treating conditions like arthritis or glaucoma.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Study on Quinazolinone Derivatives : A study demonstrated that derivatives of similar scaffolds exhibited significant inhibitory activity against carbonic anhydrase isoforms, suggesting a potential pathway for further exploration of this compound's efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the benzene ring can dramatically alter biological activity. This insight could guide future synthetic efforts to optimize the compound's effectiveness .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves coupling the 1,2-benzisothiazol-3(2H)-one-1,1-dioxide core with a brominated aromatic acetamide derivative. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt for high yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sulfonamide formation to minimize side reactions . Optimization requires monitoring purity via TLC/HPLC and adjusting stoichiometry of brominated aryl precursors .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the benzisothiazol-3-one ring (δ 7.3–8.1 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching the bromine atom .
  • IR spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. How do functional groups influence its reactivity in downstream derivatization?

  • The bromine substituent enables Suzuki-Miyaura cross-coupling for aryl diversification .
  • The sulfonyl group participates in hydrogen bonding, affecting solubility and crystallinity .
  • The amide linkage is susceptible to hydrolysis under acidic/basic conditions, requiring protective strategies during functionalization .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder in the benzisothiazol-3-one ring : Use SHELXL’s PART instruction to model split positions .
  • Hydrogen bonding networks : Analyze intermolecular C–H···O interactions (2.8–3.2 Å) with PLATON to refine packing motifs .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for data integration .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core modifications : Replace the 4-bromo-3-methylphenyl group with fluorinated or heteroaromatic analogs to assess antiviral potency .
  • Pharmacophore mapping : Use X-ray data (e.g., dihedral angles between aromatic rings ) to correlate conformational flexibility with target binding.
  • In vitro assays : Test inhibition of HIV-1 reverse transcriptase with wild-type and mutant strains to identify resistance profiles .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to the active site of benzisothiazolone-sensitive enzymes (RMSD < 2.0 Å) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Derive Hammett constants for substituents to predict logP and IC₅₀ values .

Q. How should contradictory data on biological activity be addressed?

  • Dose-response validation : Replicate anti-inflammatory assays (e.g., COX-2 inhibition) across multiple cell lines to rule out cytotoxicity .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may skew activity .

Q. What strategies improve stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acetamide group .
  • Excipient screening : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit radical degradation .

Q. Are alternative synthetic routes feasible for large-scale research applications?

  • Flow chemistry : Optimize amide coupling in continuous reactors to reduce reaction time (from 24h to 2h) .
  • Microwave-assisted synthesis : Achieve >90% yield in sulfonylation steps by ramping to 120°C for 15 minutes .

Q. How do structural analogs compare in terms of efficacy and toxicity?

  • Comparative crystallography : Overlay structures with N-(4-hydroxyphenyl) analogs to identify hydrogen bonding differences impacting solubility .
  • Toxicity profiling : Use zebrafish embryos to assess LC₅₀ values, noting that bromine substitution reduces hepatotoxicity compared to chlorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.